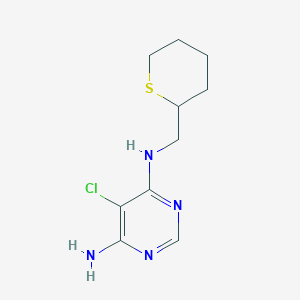![molecular formula C14H16ClNO3 B6634157 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6634157.png)
2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid, also known as CCMA, is a novel compound that has gained attention in recent years due to its potential as a therapeutic agent. CCMA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for their analgesic and anti-inflammatory properties. However, unlike traditional NSAIDs, CCMA has shown to have a unique mechanism of action and fewer side effects, making it a promising candidate for further research.
作用机制
2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid works by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are mediators of inflammation and pain. 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid selectively inhibits COX-2, which is the isoform of COX that is induced during inflammation. By inhibiting COX-2, 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid inhibits the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of cartilage in arthritis. In addition, 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that contribute to tissue damage in inflammatory conditions.
实验室实验的优点和局限性
2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has several advantages over traditional NSAIDs. 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has been shown to have a lower risk of gastrointestinal side effects, such as ulcers and bleeding, compared to traditional NSAIDs. 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid also has a lower risk of cardiovascular side effects, such as heart attack and stroke, compared to traditional NSAIDs. However, 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has some limitations as well. 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has been shown to have a shorter half-life compared to traditional NSAIDs, which may require more frequent dosing. In addition, 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has not been extensively studied in humans, and its safety profile in humans is not well established.
未来方向
There are several future directions for research on 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid. One direction is to study the safety and efficacy of 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid in humans. Clinical trials are needed to establish the safety profile of 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid in humans and to determine its efficacy in treating inflammatory conditions. Another direction is to study the potential of 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid as an anticancer agent. In vitro studies have shown that 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has antitumor activity, and further studies are needed to determine its potential as a cancer therapy. Finally, further studies are needed to understand the mechanism of action of 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid and to identify potential targets for drug development.
合成方法
The synthesis of 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid involves a multistep process that starts with the reaction of 2-chloro-4-methylbenzoic acid with cyclopropylmethylamine to form the intermediate compound 2-(2-chloro-4-methylbenzoyl)-cyclopropylmethylamine. This intermediate is then reacted with chloroacetic acid to form 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid. The synthesis of 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has been optimized to yield high purity and high yield, making it suitable for large-scale production.
科学研究应用
2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has been studied extensively for its potential therapeutic applications. In vitro studies have shown that 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. 2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid has also been shown to have antitumor activity and has the potential to be used as an anticancer agent.
属性
IUPAC Name |
2-[(2-chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9-2-5-11(12(15)6-9)14(19)16(8-13(17)18)7-10-3-4-10/h2,5-6,10H,3-4,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBOHNQRWBNERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(CC2CC2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)


![[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6634105.png)
![1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)
![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)

![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)

![2-[(2-Bromofuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6634136.png)

![(2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B6634169.png)